Product packaging for 5alpha-Cholan-24-oic Acid(Cat. No.:CAS No. 468-98-4)

5alpha-Cholan-24-oic Acid

Cat. No.: B1232288
CAS No.: 468-98-4
M. Wt: 360.6 g/mol
InChI Key: RPKLZQLYODPWTM-NIRKWIOJSA-N
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Description

Overview of Cholanic Acid Nomenclature and Stereochemistry

The nomenclature of cholanic acids is based on the cholane (B1240273) hydrocarbon structure, a 24-carbon steroid. The systematic name for the basic structure is cholan-24-oic acid, indicating a carboxylic acid group at position 24. nih.gov The stereochemistry at the various chiral centers of the steroid nucleus is designated by α (alpha) and β (beta) notations. In the context of the steroid ring system, substituents below the plane of the ring are denoted as α, while those above the plane are denoted as β.

The key stereochemical feature that distinguishes the two main series of cholanic acids is the configuration at carbon-5. In the 5β-series, the hydrogen atom at C-5 is in the β-position, leading to a cis-fused A/B ring system. This is the more common form found in most mammalian bile acids. ncats.io In contrast, the 5α-series, to which 5α-cholan-24-oic acid belongs, has the hydrogen atom at C-5 in the α-position, resulting in a trans-fused A/B ring system. annualreviews.org This trans-fusion imparts a flatter, more rigid structure to the molecule. researchgate.net

Distinctive Features and Importance of the 5α-Cholan-24-oic Acid Stereoisomer

5α-Cholan-24-oic acid, also known as allocholanic acid, is the parent compound of the allo series of bile acids. nih.gov Its distinctive planar structure, a consequence of the 5α configuration, leads to different physicochemical and biological properties compared to its 5β counterpart. researchgate.net While 5β-bile acids are the predominant form in adult mammals, allo-bile acids are found as major biliary components in certain species, such as the lizard Uromastix hardwickii, where tauroallocholate is the primary bile salt. obolibrary.org

In humans, allo-bile acids are typically present in small amounts. However, their levels can increase in specific physiological and pathological states, such as during fetal development, liver regeneration, and cholestasis. researchgate.netnih.gov The presence of allocholic acid in early gestation suggests 12α-hydroxylase activity in the fetal liver. obolibrary.org Research on allo-cholic acid, a hydroxylated derivative of 5α-cholan-24-oic acid, indicates that it has a high choleretic activity, meaning it promotes bile flow. researchgate.netnih.gov This property suggests a potential protective role against the accumulation of cholestatic precursors. nih.gov Furthermore, studies have shown that while the uptake of tauro-allo-cholic acid (TACA) by certain liver transporters is lower than that of its 5β isomer, its translocation into the hepatocyte nucleus is higher. researchgate.netnih.gov

Historical Context of 5α-Cholan-24-oic Acid Research and Derivatives

Early research in the field of bile acids focused on the isolation and structural elucidation of the major components of bile, primarily the 5β-cholanic acid derivatives. The term "allo" was proposed to designate bile acid derivatives with a trans-fused A/B ring system, corresponding to the 5α configuration. annualreviews.org The synthesis of various allo-bile acids, including allocholic acid and its isomers, has been a subject of research for many decades, with new methods being developed to improve stereoselectivity and yield. researchgate.netacs.org

A significant portion of the research on 5α-cholanic acid derivatives has been in the context of their synthesis from the more abundant 5β-isomers. researchgate.net For example, methods have been developed for the synthesis of 24-nor-5α-cholic acid to aid in the identification of metabolites derived from plant sterols like β-sitosterol. nih.gov The synthesis of hydroxylated derivatives has also been a key area of investigation. For instance, the introduction of hydroxyl groups at various positions on the 5α-cholanic acid skeleton has been explored to create novel compounds with potential therapeutic applications. bohrium.com Research has also delved into the metabolic pathways of these compounds, including their biotransformation by cytochrome P450 enzymes. researchgate.net The study of 5α-cholanic acid and its derivatives continues to be an active area of research, with ongoing efforts to understand their biological roles and potential as therapeutic agents.

Chemical and Physical Properties of 5α-Cholan-24-oic Acid

PropertyValueSource
Molecular Formula C24H40O2 nih.gov
Molecular Weight 360.6 g/mol nih.gov
IUPAC Name (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid nih.gov
InChI Key RPKLZQLYODPWTM-NIRKWIOJSA-N nih.gov
Canonical SMILES CC@H[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C nih.gov
Synonyms allocholanic acid, 5alpha-cholanic acid nih.gov

Research Findings on 5α-Cholanic Acid Derivatives

DerivativeResearch FocusKey FindingsSource
Allocholic acid Biological activityMajor bile acid in some species; present in human fetal bile; high choleretic activity. researchgate.netobolibrary.orgnih.gov
3,6-Dioxo-5α-cholan-24-oic acid Synthetic derivativeUsed as a starting material for more complex bile acid derivatives; studied for its role in lipid metabolism.
24-nor-5α-cholic acid Synthetic derivativeSynthesized to aid in the identification of metabolites of plant sterols. nih.gov
Tauro-allo-cholic acid (TACA) Cellular transport and signalingLower uptake by some liver transporters compared to its 5β isomer, but higher translocation to the hepatocyte nucleus. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O2 B1232288 5alpha-Cholan-24-oic Acid CAS No. 468-98-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

468-98-4

Molecular Formula

C24H40O2

Molecular Weight

360.6 g/mol

IUPAC Name

(4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26)/t16-,17-,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

RPKLZQLYODPWTM-NIRKWIOJSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Origin of Product

United States

Stereochemical Diversity and Structural Variations of Cholan 24 Oic Acids

Fundamental Differences Between 5α- and 5β-Cholan-24-oic Acid Configurations

In the 5α-configuration , also known as the allo series, the A and B rings are fused in a trans conformation. This results in a relatively flat, planar steroid backbone. The hydrogen atom at the C-5 position is oriented below the plane of the rings (alpha).

Conversely, the 5β-configuration , characteristic of the more common bile acids like cholic acid and chenodeoxycholic acid, features a cis fusion of the A and B rings. This creates a distinct bend in the steroid nucleus, with the A ring positioned at an angle to the plane of the B, C, and D rings. The hydrogen atom at C-5 is oriented above the plane (beta).

Feature5α-Cholan-24-oic Acid (Allocholanic Acid)5β-Cholan-24-oic Acid (Cholanic Acid)
A/B Ring Fusion TransCis
Molecular Shape PlanarBent
C-5 Hydrogen Orientation Alpha (α)Beta (β)
Series Name AlloNormal

Positional and Configurational Isomerism of Hydroxyl and Oxo Groups

The diversity of cholan-24-oic acids is further expanded by the introduction of hydroxyl (-OH) and oxo (=O) groups at various positions on the steroid nucleus. The specific location (positional isomerism) and stereochemical orientation (configurational isomerism, e.g., α or β) of these functional groups create a wide range of derivatives with unique properties.

Hydroxylation at the C-3 position is a common feature of bile acids. The orientation of this hydroxyl group can be either alpha (axial) or beta (equatorial), resulting in epimers with different stabilities and reactivities. In the 5α-cholan-24-oic acid series, these are known as 3α-hydroxy-5α-cholan-24-oic acid (allolithocholic acid) and 3β-hydroxy-5α-cholan-24-oic acid. The interconversion between these epimers is a key area of study in bile acid metabolism.

The C-7 position is another critical site for hydroxylation. Allocholic acid, for instance, is a trihydroxy derivative of 5α-cholan-24-oic acid with hydroxyl groups at the 3α, 7α, and 12α positions ebi.ac.uknih.govhmdb.ca. The 7α-hydroxyl group is particularly significant in the biosynthesis of primary bile acids. Oxidation of the hydroxyl group at C-3 to a ketone, while retaining the 7α-hydroxyl group, results in compounds like 7α-hydroxy-3-oxo-5β-cholan-24-oic acid nih.govhmdb.caebi.ac.ukebi.ac.uk. Although this example is from the 5β series, similar patterns can be studied in the 5α series.

Hydroxylation at the C-12 position is characteristic of cholic acid and deoxycholic acid and their derivatives. In the 5α series, allodeoxycholic acid is a dihydroxy bile acid with hydroxyl groups at the 3α and 12α positions nih.gov. The presence and orientation of the 12α-hydroxyl group are crucial for the emulsifying properties of many bile acids. Oxidation at other positions can lead to derivatives like 12α-hydroxy-3-oxo-5β-cholan-24-oic acid nih.gov.

The vast majority of naturally occurring and synthetic bile acid derivatives feature a combination of hydroxyl and oxo groups at multiple positions. These combinations give rise to a complex array of structures. For example, a trihydroxy derivative like allocholic acid (3α,7α,12α-trihydroxy-5α-cholan-24-oic acid) has three hydroxyl groups nih.gov. Dihydroxy-oxo derivatives contain two hydroxyl groups and one oxo group, such as 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oic acid nih.govcymitquimica.com, an intermediate in the metabolism of cholic acid. The interplay of these functional groups across the 5α-steroid backbone results in a fine-tuning of the molecule's properties.

Compound Name5-Position ConfigurationC-3 SubstitutionC-6 SubstitutionC-7 SubstitutionC-12 Substitution
5α-Cholan-24-oic Acid αHHHH
Allolithocholic Acid α3α-OHHHH
Allodeoxycholic Acid α3α-OHHH12α-OH
Allocholic Acid α3α-OHH7α-OH12α-OH
3α-hydroxy-6-oxo-5α-cholan-24-oic acid α3α-OH=OHH
6-Oxo-5α-cholan-24-oic Acid αH=OHH
7α-hydroxy-3-oxo-5β-cholan-24-oic acid β=OH7α-OHH
7α,12α-dihydroxy-3-oxo-5β-cholan-24-oic acid β=OH7α-OH12α-OH

Side Chain Modifications and Functional Group Diversification of 5alpha-Cholan-24-oic Acid

The terminal carboxylic acid side chain of this compound is a key site for structural modifications, allowing for the synthesis of a diverse range of derivatives with altered physicochemical properties. Research in this area has explored chain shortening, chain extension, and the conversion of the carboxylic acid into various functional groups, thereby expanding the chemical space of this steroid scaffold.

Side Chain Length Modification

Alterations in the length of the pentanoic acid side chain have been a primary focus of synthetic efforts, leading to the creation of both shorter "nor-" and longer "homo-" cholanic acid analogs.

One-Carbon Degradation: The shortening of the side chain by one carbon atom results in the formation of 24-nor-5alpha-cholanic acid derivatives. A notable example is the synthesis of 24-nor-5alpha-cholic acid. nih.gov While many detailed procedures for this type of one-carbon degradation, such as the Barbier-Wieland degradation or "second order" Beckmann rearrangement of formylated bile acids to yield 24-nor-23-nitriles, have been extensively applied to the more common 5beta-isomers, the fundamental chemical principles are applicable to the 5alpha-scaffold. nih.govnih.govresearchgate.net These methods typically involve the conversion of the C-24 carboxylic acid to a derivative that facilitates the cleavage of the C23-C24 bond.

Chain Extension: Conversely, the elongation of the side chain has also been explored, leading to homo- and dihomo-cholanic acid derivatives. For instance, a multi-step synthesis has been developed to produce 3α,12α-dihydroxy-23a,23b-dihomo-5β-cholan-24-oic acid from the corresponding methyl cholanoate. doaj.org This process involves the reduction of the carboxyl group to an alcohol, its conversion to a tosylate, and subsequent reaction with a malonic ester, followed by hydrolysis and decarboxylation to yield the extended side chain. doaj.org Although this specific example is based on a 5beta-isomer, the synthetic route is adaptable to this compound derivatives.

Table 1: Examples of Side Chain Length Modifications of Cholan-24-oic Acids

Modification Type Starting Compound (Stereochemistry) Resulting Compound (Stereochemistry) Key Synthetic Strategy
One-Carbon Degradation 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid methyl ester methyl 3-oxo-7α,12α-dihydroxy-24-nor-5α-cholanate Treatment with Raney nickel nih.gov
One-Carbon Degradation Formylated 5β-bile acids 24-nor-23-nitrile derivatives (5β) Beckmann rearrangement nih.govresearchgate.net
Two-Carbon Extension methyl 3α,12α-dihydroxy-5β-cholanoate 3α,12α-dihydroxy-23a,23b-dihomo-5β-cholan-24-oic acid Malonic ester synthesis doaj.org

Functional Group Diversification of the Carboxylic Acid

The carboxylic acid moiety at C-24 is readily converted into a variety of other functional groups, most commonly esters and amides. These modifications can significantly impact the polarity, solubility, and biological interactions of the resulting compounds.

Esterification: The formation of esters from the C-24 carboxylic acid is a straightforward and widely used derivatization. Standard esterification procedures, such as the Fischer esterification involving reaction with an alcohol in the presence of an acid catalyst, are applicable. This allows for the synthesis of a wide array of alkyl and aryl esters, which can serve as final products or as intermediates for further reactions.

Table 2: Functional Group Diversification of the C-24 Carboxylic Acid

Functional Group Reagents and Conditions Resulting Derivative
Ester Alcohol (e.g., Methanol (B129727), Ethanol), Acid catalyst (e.g., H₂SO₄) Methyl/Ethyl 5alpha-cholan-24-oate
Amide Amine (R-NH₂), Coupling agent (e.g., EDC) N-substituted 5alpha-cholan-24-amide

The ability to modify the side chain length and convert the carboxylic acid into various functional groups provides a powerful toolkit for the chemical exploration of this compound and its derivatives, enabling the generation of novel compounds for further study.

Molecular Mechanisms of Action and Biological Signaling

Interactions with Nuclear Receptors and Transcriptional Regulation

5α-cholan-24-oic acid, like other bile acids, can function as a signaling molecule by binding to and activating nuclear receptors, which in turn regulate the transcription of target genes.

The farnesoid X receptor (FXR) is a key nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis. While the 5β-isomers of bile acids are the primary natural ligands for FXR, the stereochemistry of the A/B ring fusion, as in 5α-cholan-24-oic acid, can influence binding affinity and receptor activation. The 5α configuration introduces a more planar structure to the steroid nucleus compared to the bent conformation of 5β-bile acids. This structural difference can affect how the molecule fits into the ligand-binding pocket of FXR, potentially altering the level of receptor activation. Although direct binding studies on 5α-cholan-24-oic acid are not extensively detailed in the provided results, the structural similarity to other bile acids that are known FXR ligands suggests a potential for interaction. For instance, synthetic bile acid derivatives are often designed to enhance FXR activation and selectivity. bohrium.com The binding of a ligand to FXR initiates a cascade of events, including the recruitment of co-activator or co-repressor proteins, which ultimately modulates the transcription of target genes. bohrium.comnih.gov

Upon activation, FXR regulates a network of genes involved in various metabolic processes. In lipid metabolism, FXR activation can influence the expression of genes responsible for cholesterol catabolism and transport. frontiersin.org For example, FXR activation typically leads to the downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway, thereby providing a negative feedback mechanism. In the context of glucose metabolism, FXR has been shown to influence gluconeogenesis and glycolysis. researchgate.net The activation of FXR can lead to a decrease in the expression of key gluconeogenic enzymes. While specific studies on 5α-cholan-24-oic acid's direct effect on these genes are limited, its potential interaction with FXR suggests it could play a role in modulating these metabolic pathways. bohrium.com The broader family of bile acids is known to impact the expression of genes involved in triglyceride and cholesterol metabolism. researchgate.netfrontiersin.org

Engagement with Membrane Receptors and Associated Signaling (e.g., TGR5/GPBAR1)

Beyond nuclear receptors, bile acids also signal through membrane-bound receptors, with the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, being a prominent example. TGR5 is expressed in various tissues and cell types, including non-parenchymal liver cells. nih.gov Unlike FXR, TGR5 can be activated by a broader range of bile acids, regardless of their conjugation state or hydroxylation pattern. nih.gov The activation of TGR5 by bile acids leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels, which in turn triggers downstream signaling cascades, such as the phosphorylation of ERK1/2. nih.gov This signaling pathway has been implicated in anti-inflammatory, anti-cholestatic, and anti-fibrotic effects in the liver. nih.gov While the direct interaction of 5α-cholan-24-oic acid with TGR5 is not explicitly detailed, the structural class it belongs to suggests a potential for such engagement. researchgate.net

Modulation of Enzymatic Activity and Protein Interactions

The biological activity of 5α-cholan-24-oic acid also extends to its ability to modulate the activity of key enzymes in metabolic pathways and to interact with specific transport and binding proteins.

Intracellular transport and sequestration of bile acids are mediated by specific binding proteins. The liver cytosolic bile acid binding protein (L-BABP), also known as ileal lipid-binding protein (ILBP) or fatty acid binding protein 6 (FABP6), is crucial for the transport of bile acids within hepatocytes. hmdb.ca These proteins bind bile acids in the cytoplasm, facilitating their movement from the sinusoidal membrane to the canalicular membrane for excretion into bile. The binding affinity of different bile acids to L-BABP can vary depending on their structure. While specific binding data for 5α-cholan-24-oic acid to L-BABP is not provided, studies on structurally related bile acids have elucidated the nature of these interactions, often involving hydrophobic contacts and hydrogen bonds within the protein's binding pocket. rcsb.org Furthermore, bile acids can bind to other proteins in circulation, such as albumin and lipoproteins, which affects their distribution and potential for cellular uptake. nih.gov

NAPE-PLD Modulation and Lipid Amide Signals

Bile acids are increasingly recognized for their role as signaling molecules that extend beyond their function in digestion. One such signaling mechanism involves the modulation of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme pivotal in the biosynthesis of lipid amides. While direct studies on 5alpha-Cholan-24-oic acid's interaction with NAPE-PLD are not detailed in the reviewed literature, the actions of related bile acids provide insight into this signaling crosstalk.

Lithocholic acid (LCA), a 5β-isomer of a hydroxylated cholanoic acid, has been shown to bind to the human membrane enzyme NAPE-PLD. wikipedia.org This binding event promotes the assembly of the enzyme's dimers and is crucial for its catalytic activity. wikipedia.org The primary function of NAPE-PLD is to catalyze the release of N-acylethanolamines (NAEs), such as the endocannabinoid anandamide, from their membrane precursors. wikipedia.org This process establishes a critical link, facilitating crosstalk between the signaling pathways of bile acids and those of lipid amides. wikipedia.org

Cellular and Systemic Regulatory Roles

Role in Enterohepatic Circulation and Bile Acid Pool Homeostasis

This compound, as a member of the bile acid family, is a participant in the enterohepatic circulation, a critical process for maintaining the body's bile acid pool. hmdb.cahmdb.ca This circulatory loop involves the synthesis of primary bile acids from cholesterol in the liver, their secretion into the bile, and passage into the small intestine. hmdb.cahmdb.ca In the intestine, they aid in the digestion and absorption of fats and fat-soluble vitamins. hmdb.ca

A vast majority, approximately 95%, of these bile acids are efficiently reabsorbed, primarily in the terminal ileum, and transported back to the liver via the portal vein. nih.govresearchgate.net The remaining 5% enter the large intestine, where they are subject to biotransformation by the gut microbiota before being excreted. nih.gov This recycling system, occurring 4 to 12 times daily, is fundamental for maintaining a stable bile acid pool, which in an average human is about 3 grams. researchgate.net The daily synthesis of new bile acids compensates for the small amount lost through excretion, ensuring the homeostasis of the entire pool. researchgate.net Derivatives of this compound, such as allolithocholic acid, are known as secondary bile acids, formed through the metabolic action of intestinal microbes. musechem.com

Influence on Cholesterol Homeostasis

Bile acids play an indispensable role in the regulation of cholesterol homeostasis. hmdb.cahmdb.ca The synthesis of bile acids is a primary catabolic pathway for cholesterol in the body. hmdb.caresearchgate.net This process occurs in hepatocytes, where a series of enzymatic reactions convert cholesterol into primary bile acids like cholic acid and chenodeoxycholic acid. nih.gov The enzyme cholesterol 7α-hydroxylase (CYP7A1) catalyzes the rate-limiting step in this classic pathway, making it a key point of regulation. nih.govsemanticscholar.org

Bile acids themselves are involved in a negative feedback loop that controls their own synthesis. They function as signaling molecules that activate nuclear receptors, most notably the farnesoid X receptor (FXR). semanticscholar.orgresearchgate.net Activation of FXR in the liver and intestine initiates a signaling cascade that ultimately represses the expression of the CYP7A1 gene, thereby downregulating bile acid synthesis and, consequently, cholesterol catabolism. semanticscholar.org Through their participation in the enterohepatic circulation, the collective pool of bile acids, including compounds like this compound, helps to maintain this delicate balance of cholesterol levels. hmdb.cahmdb.ca

Table 1: Research Findings on Bile Acid Regulatory Roles

Regulatory Role Key Mechanisms & Findings Relevant Bile Acids Mentioned in Research
Enterohepatic Circulation Bile acids are synthesized in the liver, secreted into the intestine, and approximately 95% are reabsorbed and returned to the liver, maintaining a stable pool. hmdb.cahmdb.canih.govresearchgate.netGeneral Bile Acids, Allolithocholic acid musechem.com
Cholesterol Homeostasis The conversion of cholesterol to bile acids is a major elimination pathway. researchgate.net Bile acids regulate their own synthesis via FXR-mediated feedback inhibition of the CYP7A1 enzyme. semanticscholar.orgresearchgate.netGeneral Bile Acids, Cholic acid, nih.gov Chenodeoxycholic acid nih.gov
Gut-Liver Axis Signaling Bile acids act as signaling molecules between the gut and liver, influencing the gut microbiome, which in turn modifies the bile acid pool. semanticscholar.orgnih.govGeneral Bile Acids, Secondary Bile Acids (e.g., LCA, DCA) semanticscholar.org
Cellular Signaling Activation of nuclear receptors (FXR) and membrane receptors (TGR5) triggers downstream pathways (e.g., JNK/ERK, AKT) to regulate metabolic gene expression. semanticscholar.orgGeneral Bile Acids, Allocholic acid, hmdb.ca Lithocholic acid (LCA), semanticscholar.org Tauro-conjugated cholic acid (TCA) semanticscholar.org

Modulation of Gut-Liver Axis Signaling

The gut-liver axis describes the bidirectional communication between the gut and its resident microbiota, and the liver. Bile acids are central chemical mediators in this relationship. nih.gov As signaling molecules, they can shape the composition of the gut microbiota and inhibit bacterial overgrowth. semanticscholar.org In turn, the gut microbiota metabolizes primary bile acids into a diverse array of secondary bile acids. semanticscholar.orgresearchgate.net

These microbially-produced secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA), are potent signaling molecules that can activate receptors like TGR5 in the intestine and other tissues. semanticscholar.org This activation influences various physiological processes, including energy metabolism and inflammation. semanticscholar.org Therefore, the composition of the bile acid pool, which includes this compound and its derivatives, is intricately linked with the health of the gut microbiome and directly impacts hepatic function through this complex signaling network. nih.gov

Effects on Cellular Processes (e.g., cell signaling)

Beyond their role as digestive surfactants, bile acids are crucial signaling molecules that regulate cellular functions by activating specific receptors. nih.govsemanticscholar.org Their amphipathic nature allows them to interact with both nuclear and membrane-bound receptors to initiate intracellular signaling cascades. researchgate.net

Key targets include the nuclear receptor FXR and the G protein-coupled membrane receptor TGR5. semanticscholar.org The binding of specific bile acids to these receptors triggers conformational changes that lead to the recruitment of co-activator or co-repressor proteins, ultimately modulating the transcription of target genes. semanticscholar.org These genes are involved in a wide array of cellular processes, including lipid, glucose, and energy metabolism. researchgate.netsemanticscholar.org For example, activation of these pathways can influence the expression of enzymes and transporters involved in bile acid and cholesterol homeostasis. semanticscholar.org Related 5-alpha compounds, such as allocholic acid, are explicitly recognized for their role as signaling molecules, underscoring the importance of this class of bile acids in cellular regulation. hmdb.ca

Table 2: Compound Names Mentioned in this Article

Common Name/Abbreviation Systematic Name
This compound(4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid nih.gov
Lithocholic Acid (LCA)3α-Hydroxy-5β-cholan-24-oic acid wikipedia.org
Anandamide(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide
Allolithocholic acid3alpha-Hydroxy-5alpha-cholan-24-oic Acid musechem.com
Cholic Acid (CA)3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid nih.gov
Chenodeoxycholic Acid (CDCA)3α,7α-Dihydroxy-5β-cholan-24-oic acid nih.gov
Deoxycholic Acid (DCA)3α,12α-Dihydroxy-5β-cholan-24-oic acid researchgate.net
Allocholic acid3α,7α,12α-Trihydroxy-5α-cholan-24-oic acid hmdb.ca
Taurocholic acid (TCA)2-[[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic acid

Chemical Synthesis and Derivatization Strategies for Academic Research

Total Synthesis Approaches to 5α-Cholan-24-oic Acid and its Stereoisomers

While a complete de novo total synthesis of 5α-cholan-24-oic acid is a complex undertaking rarely performed due to the availability of natural steroid starting materials, semi-synthetic approaches from other bile acids are well-established. A notable method involves the conversion of hyodeoxycholic acid (a 5β-series bile acid) to 3α-hydroxy-5α-cholanic acid. google.com

This synthetic pathway includes four key steps:

Esterification of the C-24 carboxylic acid to protect it during subsequent reactions.

Oxidation of the 3α- and 6α-hydroxyl groups to their corresponding carbonyl functions.

Selective Reduction of the resulting diketone.

A Wolff-Kishner reduction (Huang-Minlon modification) to remove the remaining carbonyl group and establish the 5α-configuration. google.com

This method provides a stable route to obtain the 5α-isomer with a reported total yield of approximately 47%. google.com

Another approach to access the 5α-cholane skeleton involves the treatment of methyl 3-oxo-7α,12α-dihydroxy-24-nor-5β-cholanate with Raney nickel in boiling p-cymene. This reaction yields a mixture of products including methyl 3-oxo-7α,12α-dihydroxy-24-nor-5α-cholanate, which possesses the desired A/B trans ring fusion. nih.gov Catalytic reduction of this 3-oxo derivative can then furnish the corresponding 3α- or 3β-hydroxy stereoisomers. nih.gov

Regioselective Oxidation and Reduction of Hydroxyl/Oxo Groups on the Cholane (B1240273) Nucleus

The ability to selectively oxidize and reduce specific hydroxyl and oxo groups on the cholane nucleus is crucial for creating a diverse array of derivatives. Various reagents and conditions have been explored to achieve high regioselectivity.

Oxidation:

The oxidation of hydroxyl groups to ketones is a common transformation. For instance, the oxidation of hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholan-24-oic acid) with Jones reagent (CrO₃/H₂SO₄ in acetone) can yield the corresponding 3,6-dioxo derivative. mdpi.com The choice of oxidizing agent and reaction conditions is critical to control the extent of oxidation and avoid unwanted side reactions. Other oxidizing agents employed in steroid chemistry include pyridinium (B92312) chlorochromate (PCC) and potassium permanganate (B83412) (KMnO₄). The regioselectivity of oxidation can be influenced by the steric accessibility of the different hydroxyl groups on the steroid scaffold.

Reduction:

The stereoselective reduction of ketone groups on the cholane nucleus allows for the introduction of hydroxyl groups with specific stereochemistry. For example, the reduction of a 3-oxosteroid can lead to either the 3α- or 3β-hydroxyl epimer depending on the reducing agent and reaction conditions. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of steroidal ketones. oup.com The stereochemical outcome of the reduction is often dictated by the steric hindrance around the carbonyl group, with the hydride typically attacking from the less hindered face. In some cases, more sterically demanding reducing agents are used to achieve a desired stereoselectivity.

Epimerization and Isomerization Reactions

Epimerization:

Epimerization, the inversion of configuration at a single stereocenter, is a key strategy for accessing different stereoisomers. The epimerization at C-3 of 5α-steroids has been studied, often involving an oxidation-reduction sequence. nih.gov For example, a 3α-hydroxysteroid can be oxidized to the corresponding 3-ketone, which is then reduced to yield a mixture of 3α- and 3β-hydroxy epimers. The ratio of these epimers can be controlled by the choice of reducing agent. In biological systems, this process can be catalyzed by hydroxysteroid dehydrogenases. nih.gov

Isomerization:

The isomerization of the A/B ring junction from the thermodynamically less stable cis-fusion (5β) to the more stable trans-fusion (5α) is a synthetically important transformation. This can be achieved under acidic conditions. For example, starting from a 5β-cholanic acid derivative, acid-catalyzed isomerization can be used to form the corresponding 5α-cholanic acid derivative. uni-greifswald.de This isomerization is a key step in the synthesis of 5α-cholan-24-oic acid derivatives from more abundant 5β-bile acids like hyodeoxycholic acid. uni-greifswald.de

Side Chain Modification Strategies (e.g., esterification, amidation)

The carboxylic acid side chain of 5α-cholan-24-oic acid is a versatile handle for a variety of chemical modifications, including esterification and amidation, to generate derivatives with altered physicochemical properties and biological activities.

Esterification:

The carboxylic acid at C-24 can be readily converted to its corresponding esters through various standard methods, such as Fischer esterification using an alcohol in the presence of an acid catalyst. longdom.org This modification is often employed to protect the carboxylic acid during reactions on the steroid nucleus or to modulate the lipophilicity of the molecule. Methyl esters are commonly prepared for analytical purposes, such as chromatography and NMR spectroscopy. nih.govresearchgate.net

Amidation:

Amidation of the C-24 carboxylic acid allows for the introduction of a wide range of amine-containing fragments, leading to the synthesis of bile acid-amino acid conjugates and other amide derivatives. mdpi.comnih.gov These reactions are typically carried out by first activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with the desired amine. rsc.org This strategy has been used to prepare conjugates with amino acids like glycine (B1666218) and taurine (B1682933), which are the natural conjugating partners for bile acids in vivo. mdpi.comnih.gov

Preparation of Labeled 5α-Cholan-24-oic Acid Analogues for Tracing Studies

The synthesis of isotopically labeled analogues of 5α-cholan-24-oic acid is essential for metabolic studies, allowing researchers to trace the absorption, distribution, metabolism, and excretion of the compound and its derivatives.

Deuterium-labeled compounds are frequently prepared for use in mass spectrometry-based metabolic studies. For example, deuterium (B1214612) atoms can be introduced at specific positions on the steroid nucleus or the side chain. americanchemicalsuppliers.com These labeled compounds serve as internal standards in quantitative analyses or can be used to investigate metabolic pathways. The synthesis of deuterium-labeled 7α-Hydroxy-4-cholesten-3-one, an intermediate in bile acid synthesis, has been reported. americanchemicalsuppliers.com

Similarly, radioactively labeled analogues, for instance with Carbon-14, can be synthesized for use in radiotracer studies. researchgate.net These studies provide valuable information on the fate of the compound in biological systems.

Development of Bioactive Derivatives and Molecular Probes (e.g., brassinosteroid analogues)

The 5α-cholan-24-oic acid scaffold has been extensively utilized in the development of novel bioactive derivatives and molecular probes.

Brassinosteroid Analogues:

A significant area of research has been the synthesis of brassinosteroid analogues. mdpi.comnih.govresearchgate.net Brassinosteroids are a class of plant steroid hormones with potent growth-promoting activities. Due to their low natural abundance, synthetic analogues are of great interest for potential agricultural applications. Starting from bile acids, including those with a 5α-cholane skeleton, researchers have synthesized a variety of brassinosteroid analogues by modifying both the steroid nucleus and the side chain. mdpi.comlongdom.orgnih.govresearchgate.netdntb.gov.ua These synthetic efforts have led to the discovery of analogues with significant plant growth-promoting activity. researchgate.net

Molecular Probes:

Molecular probes are molecules designed to selectively interact with and report on the presence or activity of specific biological targets. fishersci.co.uksigmaaldrich.comnih.govmdpi.comfishersci.co.uk The 5α-cholan-24-oic acid structure can be functionalized with reporter groups, such as fluorescent dyes or affinity tags, to create such probes. These probes can be used to study the interactions of bile acid derivatives with their receptors or to visualize their distribution in cells and tissues. The carboxylic acid side chain provides a convenient point of attachment for these reporter groups. fishersci.co.uk

Structure Activity Relationship Sar Studies of 5α Cholan 24 Oic Acid Derivatives

Impact of 5α-Stereochemistry on Receptor Binding and Biological Activity

This structural difference has profound implications for receptor binding and activation. For instance, in the context of the Farnesoid X Receptor (FXR), a key regulator of bile acid and lipid homeostasis, the stereochemistry of the A-ring is critical. nih.govnih.gov Studies have shown that while 5β-bile alcohols are potent FXR agonists, their 5α-counterparts, such as 5α-cyprinol, act as antagonists of FXR transactivation. nih.gov Both isomers can bind to the receptor, but the different orientation of the A-ring in 5α-isomers affects the conformation of helix 12, a crucial domain for coactivator recruitment, thereby preventing receptor activation. nih.gov The 5α-isomer is considered an inactive metabolite in the context of bile acid biosynthesis, and its formation may represent an inhibitory step in the regulatory pathway. nih.gov This agonist-to-antagonist switch based solely on the C-5 stereochemistry highlights its importance as a molecular determinant for designing receptor-specific ligands. The isomerization from the natural 5β to the 5α configuration can be achieved under acidic conditions. mdpi.com

Table 1: Impact of 5α vs. 5β Stereochemistry on FXR Activity

Compound Type A/B Ring Fusion Observed Activity on FXR Reference
5β-Bile Alcohols Cis (Bent) Agonist nih.gov

Role of Hydroxyl Group Number, Position, and Orientation on Molecular Interactions

The number, position, and stereochemical orientation (α- or β-epimer) of hydroxyl (-OH) groups on the steroid nucleus are primary factors influencing the physicochemical properties and biological functions of 5α-cholan-24-oic acid derivatives. These groups dictate the molecule's hydrophilic-lipophilic balance, which in turn governs interactions with receptors, enzymes, and cell membranes. europeanreview.orgfrontiersin.org

Generally, an increase in the number of hydroxyl groups enhances the hydrophilicity of the bile acid. nih.govscispace.com This increased water solubility can reduce systemic side effects by preventing accumulation in the enterohepatic circulation. mdpi.com Conversely, a higher degree of hydroxylation can weaken hydrophobic associations and hydrogen bond formation, which may alter receptor binding affinity. nih.gov

The specific position (e.g., C-3, C-7, C-12) and orientation of the hydroxyl groups are crucial for defining the binding specificity. The α-face of the steroid is typically the hydrophilic side, where hydroxyl groups are commonly found. wjgnet.com A change in the orientation of a hydroxyl group from α (below the plane) to β (above the plane), a process known as epimerization, can drastically alter biological activity. wjgnet.com For example, the activity of ursocholic acid, which contains a C-7 β-hydroxyl group, differs from that of isomers with α-oriented hydroxyls at the same position. europeanreview.org These structural nuances determine the potential for forming specific hydrogen bonds with amino acid residues within a receptor's binding pocket, thereby dictating the molecule's efficacy and selectivity. scispace.com

Table 2: Influence of Hydroxyl Group Properties on Bile Acid Characteristics

Hydroxyl Group Feature General Effect Reference
Increasing Number Increases hydrophilicity; Weakens hydrophobic interactions nih.govscispace.com
α-Orientation Contributes to the hydrophilic face of the molecule wjgnet.com
β-Orientation (Epimerization) Alters biological activity compared to α-isomers europeanreview.orgwjgnet.com

Influence of Oxo Groups on Biological Functionality

The replacement of a hydroxyl group with an oxo (or keto) group introduces a polar functionality that can act as a hydrogen bond acceptor but not a donor. This modification significantly alters the molecule's electronic properties, conformation, and biological interactions. nih.gov Oxidation of hydroxyl groups to oxo groups generally yields derivatives with a reduced tendency for self-aggregation and lower membranolytic activity. europeanreview.org

For example, 3α-Hydroxy-6-oxo-5α-cholan-24-oic acid is a key intermediate in bile acid metabolism. ontosight.ai The presence of the C-6 oxo group changes how the molecule is incorporated into cell membranes compared to its dihydroxy counterpart. nih.gov Furthermore, the introduction of oxo groups has been shown to have major effects on the kinetic parameters (Km and Vmax) of enzymes involved in bile acid transformations. ebi.ac.uk The synthesis of 3,6-dioxo-5α-cholan-24-oic acid can be achieved through the controlled oxidation of the corresponding dihydroxy acid, allowing for systematic investigation of the functional role of these groups. mdpi.com These oxo-bile acids are crucial intermediates in the metabolic pathways catalyzed by hydroxysteroid dehydrogenases (HSDHs). nih.gov

Effects of Side Chain Modifications on Specific Biological Responses

Studies on bile acid-peptide conjugates have shown that modifications at the C-24 position can modulate affinity for the apical sodium-dependent bile acid transporter (ASBT). nih.gov Binding is often facilitated by the presence of an electronegative moiety and increased steric bulk at the terminus of the side chain. nih.gov For instance, creating dianionic substituents on the side chain can enhance binding affinity to ASBT, particularly if the conformation allows for intramolecular hydrogen bonding with hydroxyl groups on the steroid nucleus. scispace.com

Furthermore, modifying the terminal carboxylic acid to other functional groups, such as sulfonylamides, has led to the discovery of derivatives with novel therapeutic potential, including selective cytotoxicity against various cancer cell lines. researchgate.net These findings demonstrate that the side chain is not merely a passive solubilizing feature but an active participant in determining the specific biological outcomes of the molecule.

Computational Approaches to SAR: Molecular Docking and Dynamics Simulations

Computational methods are invaluable tools for elucidating the structure-activity relationships of 5α-cholan-24-oic acid derivatives at a molecular level. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling provide deep insights into the interactions between these ligands and their biological targets. bohrium.comfrontiersin.org

Molecular Docking is used to predict the preferred binding orientation and affinity of a ligand within a receptor's active site. frontiersin.org For example, docking studies have been employed to investigate the binding of novel bile acid derivatives to the ligand-binding domain (LBD) of FXR, helping to rationalize observed activities. bohrium.com

Molecular Dynamics (MD) simulations build upon docking by modeling the dynamic behavior of the ligand-receptor complex over time. frontiersin.org These simulations can reveal crucial information about the stability of the complex, conformational changes in the protein upon ligand binding, and the specific hydrogen bond and hydrophobic contacts that stabilize the interaction. bohrium.compsu.eduunina.it MD simulations have been instrumental in understanding how agonists stabilize the active conformation of FXR and how antagonists fail to do so. psu.edu

Quantitative Structure-Activity Relationship (QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), establish a mathematical correlation between the structural properties of a series of compounds and their biological activities. nih.gov CoMFA has been successfully used to create predictive models for the binding affinity of bile acid analogs to their transporters by rationalizing the steric and electrostatic factors that govern binding. nih.gov Together, these computational approaches accelerate the drug discovery process by enabling the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Advanced Analytical Methodologies for 5α Cholan 24 Oic Acid Research

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental tool for isolating 5α-cholan-24-oic acid and its derivatives from complex biological matrices. The choice of technique depends on the specific research objective, whether it be for purification of intermediates during synthesis or for quantitative analysis of various bile acids in a sample.

Liquid Chromatography (LC): HPLC, UHPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for the separation of bile acids, including 5α-cholan-24-oic acid. These methods offer high resolution and sensitivity.

  • Reverse-Phase HPLC : A common approach for analyzing cholan-24-oic acid derivatives involves reverse-phase (RP) HPLC. For instance, a derivative can be analyzed using an acetonitrile (B52724) and water mobile phase, with phosphoric acid as a modifier. For applications requiring mass spectrometry (MS) detection, phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) is characteristic of UPLC, enabling faster analysis times. sielc.com
  • Preparative HPLC : For purification purposes, preparative HPLC with C18 columns is effective. A gradient of methanol (B129727) and water can be used to achieve baseline separation of closely related bile acid derivatives.
  • Method Stability : The stability of LC methods is crucial for reliable, high-throughput analysis. Acetone-based chromatography methods have demonstrated good stability over multiple injections, making them suitable for large-scale studies. lcms.cz
  • Feature HPLC UHPLC
    Principle Separation based on partitioning between a stationary phase and a liquid mobile phase. Similar to HPLC but uses columns with smaller particles (<2 µm) and higher pressure.
    Application for 5α-Cholan-24-oic Acid Analysis and purification of derivatives. sielc.com Fast analysis of derivatives, suitable for high-throughput screening. sielc.com
    Typical Mobile Phase Acetonitrile/water with acid modifier (e.g., phosphoric or formic acid). sielc.com Similar to HPLC, optimized for high-speed separation.
    Advantages High resolution, well-established methods. Faster analysis times, increased sensitivity, and resolution.

    Gas Chromatography (GC)

    Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a highly effective technique for the analysis of bile acids. However, due to their low volatility, bile acids like 5α-cholan-24-oic acid require derivatization prior to GC analysis. shimadzu.com

  • Derivatization : A common derivatization process involves methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com Other derivatization strategies include converting hydroxyl groups to dimethylethylsilyl ethers and carbonyl groups to methyloximes. ebi.ac.uk
  • Separation : Capillary GC columns are used to separate the derivatized bile acid isomers. ebi.ac.uk The choice of the stationary phase is critical for resolving stereoisomers. nist.gov
  • Quantitative Analysis : GC-MS in selected ion monitoring (SIM) mode provides a highly sensitive and specific method for the quantitative analysis of bile acids in biological samples like serum and stool. nih.govjscimedcentral.com This method has been shown to have good linearity and reproducibility. jscimedcentral.comnih.gov
  • A study on the analysis of bile acids in human stool developed a GC-MS method with a single extraction and one-step derivatization, demonstrating good precision and accuracy. jscimedcentral.com

    Derivatization Step Reagent(s) Purpose
    Methylation TMS diazomethane To increase the volatility of the carboxyl group. shimadzu.com
    Silylation N-trimethylsilylimidazole (TMSI), trimethylchlorosilane (TMCS) To increase the volatility of the hydroxyl groups. shimadzu.com
    Oximation & Silylation Methoxylamine hydrochloride followed by silylation To derivatize both keto and hydroxyl groups for GC analysis. ebi.ac.uk

    Thin-Layer Chromatography (TLC)

    Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for monitoring reaction progress and for preliminary separation of bile acids. researchgate.net

  • Reaction Monitoring : During the synthesis of derivatives of 5α-cholan-24-oic acid, TLC is used to track the conversion of starting materials to products.
  • Separation : Different solvent systems can be employed to separate various bile acids on TLC plates. For example, a mixture of chloroform, acetone, and methanol can be used. researchgate.net For separating unsaturated bile acids, silica (B1680970) gel plates pre-treated with silver nitrate (B79036) (AgNO₃) can be effective. researchgate.net
  • Purity Assessment : TLC can be used to assess the homogeneity of a purified sample. steraloids.com
  • Mass Spectrometry (MS) for Identification and Quantification

    Mass Spectrometry (MS) is an indispensable tool in 5α-cholan-24-oic acid research, providing crucial information on molecular weight and structure, and enabling highly sensitive quantification.

    Electrospray Ionization-Mass Spectrometry (ESI-MS, ESI-MS/MS)

    Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile and polar molecules like bile acids. It is often coupled with liquid chromatography (LC-ESI-MS).

  • Identification : ESI-MS provides the molecular weight of the analyte. For instance, the high-resolution ESI-MS of 3,6-dioxo-5α-cholan-24-oic acid shows a molecular ion peak at m/z 389.269 [M+H]⁺, which confirms its molecular formula.
  • Quantification : LC-MS/MS is a powerful quantitative technique. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), it allows for the sensitive and selective quantification of bile acids in complex mixtures.
  • Structural Elucidation : ESI-MS/MS, through collision-induced dissociation (CID), generates fragment ions that provide structural information, helping to differentiate between isomers. sciex.com
  • High-Resolution Mass Spectrometry (HRMS) and TOF-MS

    High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is critical for determining the elemental composition of an unknown compound and for differentiating between compounds with very similar masses. Time-of-Flight (TOF) mass analyzers are often used for HRMS.

  • Accurate Mass Measurement : HRMS instruments like LC/Q-TOF can achieve mass accuracies of within a few parts per million (ppm), which greatly increases confidence in compound identification. lcms.czsciex.com
  • Isomer Differentiation : While chromatography is often necessary to separate isomers, advanced MS techniques can also contribute. For example, different fragmentation patterns in HRMS/MS can help distinguish between bile acid isomers. sciex.com
  • Imaging : Matrix-Assisted Laser Desorption/Ionization (MALDI)-TOF-MS imaging allows for the spatial visualization of bile acids in tissue sections, providing insights into their distribution and metabolism in different organs. nih.gov
  • MS Technique Ionization Method Key Application for 5α-Cholan-24-oic Acid
    ESI-MS Electrospray Ionization Molecular weight determination and quantification.
    ESI-MS/MS Electrospray Ionization Structural elucidation and sensitive quantification (MRM). sciex.com
    HRMS (e.g., Q-TOF) Various (ESI, MALDI) Accurate mass measurement for formula determination, isomer differentiation. lcms.czsciex.comnih.gov
    MALDI-TOF-MS Matrix-Assisted Laser Desorption/Ionization Imaging mass spectrometry to visualize spatial distribution in tissues. nih.gov

    Targeted vs. Untargeted Metabolomics Approaches

    Metabolomics, the large-scale study of small molecules, or metabolites, within a biological system, is broadly divided into two strategies: targeted and untargeted analysis. Both approaches have been instrumental in the investigation of bile acids, including the 5α-cholan-24-oic acid family.

    Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable metabolites in a sample, including those that are unknown. This discovery-driven approach is particularly useful for generating new hypotheses. For instance, untargeted metabolomics can reveal unexpected alterations in bile acid profiles, including the presence of 5α-cholan-24-oic acid derivatives, in disease states. Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) is a common platform for untargeted analysis, providing high-resolution separation and sensitive detection of a wide array of compounds. semanticscholar.orgspringermedizin.de

    Targeted metabolomics , in contrast, focuses on the precise measurement of a predefined set of known metabolites. This hypothesis-driven approach offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted methods. In the context of 5α-cholan-24-oic acid, a targeted assay would be developed to specifically quantify this compound and its key metabolites. This is crucial for validating biomarkers and understanding the specific metabolic pathways it is involved in. A study on gastric cardia adenocarcinoma utilized a widely-targeted metabolomics approach, which combines the broad scope of untargeted analysis with the quantitative aspects of targeted analysis, to identify potential biomarkers, including 7alpha,12beta-Dihydroxy-5alpha-cholan-24-oic acid. semanticscholar.orgresearchgate.net

    The choice between a targeted and untargeted approach depends on the research question. An untargeted study might first identify a derivative of 5α-cholan-24-oic acid as a molecule of interest, after which a targeted method would be developed for its accurate quantification in larger sample cohorts.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules, including complex steroids like 5α-cholan-24-oic acid and its derivatives. While mass spectrometry can provide the elemental composition and fragmentation patterns, NMR provides detailed information about the carbon-hydrogen framework, allowing for the determination of stereochemistry, which is critical for bile acid function.

    For example, in the characterization of synthetic derivatives of 5α-cholan-24-oic acid, such as 3,6-Dioxo-5α-cholan-24-oic acid, NMR is used to confirm the structure. Specific chemical shifts in the ¹³C NMR spectrum, such as those for the ketone carbons at C3 and C6, and the appearance of the 5α-H proton as a triplet in the ¹H NMR spectrum, provide definitive evidence of the compound's structure and stereochemistry. Two-dimensional NMR techniques are also employed for the complete assignment of proton and carbon signals for bile acids. acs.org

    Sample Preparation and Derivatization Techniques for Biological Matrices

    The analysis of 5α-cholan-24-oic acid in biological matrices such as plasma, serum, and feces presents a significant analytical challenge due to the complexity of these samples and the low concentrations of the analyte. semanticscholar.orgnih.gov Effective sample preparation is therefore a critical step to remove interfering substances and enrich the analyte of interest.

    A common workflow for bile acid analysis from blood samples involves protein precipitation with a solvent like methanol, followed by centrifugation. semanticscholar.orgnih.gov The supernatant containing the metabolites can then be further processed. For fecal samples, lyophilization (freeze-drying) followed by extraction is a common practice. nih.gov Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of bile acids from the initial extract. nih.gov

    Derivatization is often employed, particularly for analysis by gas chromatography-mass spectrometry (GC-MS), to improve the volatility and thermal stability of bile acids and to enhance their ionization efficiency for mass spectrometric detection. hmdb.ca For liquid chromatography-mass spectrometry (LC-MS), derivatization can also be used to improve sensitivity. Enzyme-assisted derivatization for sterol analysis (EADSA) is a technique that can be applied to bile acids, where an enzyme is used to introduce a functional group that can then be derivatized with a charge-carrying reagent, significantly enhancing the signal in electrospray ionization-mass spectrometry. researchgate.netmdpi.comnih.gov For instance, a 3α-hydroxysteroid dehydrogenase can be used to convert a 3α-hydroxy group to a 3-oxo group, which can then be derivatized. researchgate.netnih.gov

    Integration of Multi-Omics Data in 5α-Cholan-24-oic Acid Studies (e.g., lipidomics, metabolomics)

    To gain a holistic understanding of the biological role of 5α-cholan-24-oic acid, it is increasingly important to integrate data from different "omics" platforms. Multi-omics approaches combine data from metabolomics, lipidomics, proteomics, and genomics to construct a more complete picture of a biological system.

    For example, a study investigating psoriatic arthritis used LC-HRMS (liquid chromatography-high resolution mass spectrometry) to analyze lipid metabolites, identifying 3alpha,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid as a relevant bile acid. scholaris.ca By correlating changes in the levels of 5α-cholan-24-oic acid and its derivatives with changes in the expression of specific genes (transcriptomics) and proteins (proteomics) involved in bile acid synthesis and transport, researchers can elucidate its regulatory networks and functional significance. The integration of metabolomics and lipidomics data can reveal how alterations in bile acid metabolism are linked to broader changes in lipid profiles, providing insights into metabolic diseases. springermedizin.de

    Bioinformatics and Chemometrics for Data Analysis and Interpretation

    The advanced analytical methodologies used in 5α-cholan-24-oic acid research generate vast and complex datasets. Bioinformatics and chemometrics are essential for the processing, analysis, and interpretation of this data.

    Bioinformatics tools are used to process the raw data from mass spectrometers and NMR instruments. Software platforms like MS-DIAL and MZmine2 are used for peak detection, alignment, and identification of metabolites in untargeted metabolomics and lipidomics studies. dergipark.org.tr These platforms often utilize databases such as LIPIDMAPS and the Human Metabolome Database (HMDB) for metabolite annotation. scholaris.cadergipark.org.tr

    Comparative Biological Studies of 5α Cholan 24 Oic Acid Across Species

    Occurrence and Distribution of 5α-Cholan-24-oic Acid and Derivatives in Diverse Organisms

    5α-cholan-24-oic acid, also known as allocholanic acid, and its derivatives are part of the vast and structurally diverse family of bile acids. nih.gov While bile acids are predominantly found in vertebrates, their specific composition, including the presence of 5α-isomers, varies significantly across different species. nih.govresearchgate.net In contrast to the more common 5β-bile acids, which have a "bent" A/B ring junction, 5α-bile acids possess a "flat" or planar steroid nucleus due to the trans configuration of the A/B rings. scispace.com

    The occurrence of 5α-bile acids is not uniform across the animal kingdom. They are considered major bile acid species in many lower vertebrates. abdominalkey.com For instance, iguanian lizards utilize 5α-C24 bile acids like allocholic acid (3α,7α,12α-trihydroxy-5α-cholan-24-oic acid). scispace.com In some fish species, 5α-bile acids and their precursors are also present. For example, the bile of the white sucker (Catostomus commersoni) is thought to contain allocholic acid in minor amounts. researchgate.net The major component of bile in adult zebrafish is 5α-cyprinol sulfate (B86663), a C27 bile alcohol with a 5α configuration. biorxiv.org

    In mammals, 5α-bile acids are generally found in trace amounts compared to their 5β-counterparts. scispace.com The fox squirrel (Sciurus niger) is a notable exception, having greater than 50% 5α-bile acids in its bile. scispace.com In most other mammals, including humans, 5α-reduced bile acids are typically formed by the action of intestinal microflora on 3-oxo-5β-bile acids during their enterohepatic circulation and are consequently found in significant quantities in feces. abdominalkey.com However, there is evidence for the hepatic formation of allo-bile acids in rodents from 5α-cholestanol and in infants with specific cholestatic liver diseases, indicating they can be primary bile acids of hepatic origin under certain conditions. abdominalkey.com Recent research has also highlighted the role of gut Firmicutes in the formation of secondary allo-bile acids like allo-deoxycholic acid and allo-lithocholic acid. tandfonline.com

    Derivatives of 5α-cholan-24-oic acid include hydroxylated and oxo- forms. For example, 3,6-dioxo-5α-cholan-24-oic acid is a synthetic derivative with distinct physicochemical properties. Other examples include 3α-hydroxy-6-oxo-5α-cholan-24-oic acid and 3,7-dioxo-5α-cholan-24-oic acid. ontosight.aiebi.ac.uk

    Table 1: Occurrence of 5α-Cholan-24-oic Acid and its Derivatives in Selected Organisms

    Organism/GroupCompound TypeSpecific Compound(s)AbundanceReference(s)
    Iguanian Lizards 5α C24 Bile AcidAllocholic acidMajor scispace.com
    Fox Squirrel 5α Bile AcidsNot specified>50% of total bile acids scispace.com
    White Sucker Fish 5α C24 Bile AcidAllocholic acidMinor researchgate.net
    Zebrafish 5α C27 Bile Alcohol5α-cyprinol sulfateMajor biorxiv.org
    Most Mammals 5α Bile AcidsAllo-bile acidsTrace amounts in bile, significant in feces scispace.comabdominalkey.com
    Humans 5α Bile AcidsAllo-bile acidsFormed by gut microbiota; can be of hepatic origin in certain diseases abdominalkey.com
    Gut Microbiota (Firmicutes) Secondary Allo-Bile AcidsAllo-deoxycholic acid, Allo-lithocholic acidProduced from primary bile acids tandfonline.com

    Evolutionary Aspects of Bile Acid Metabolism and 5α/5β Ratio

    The structural diversity of bile acids across vertebrates provides valuable clues to their evolutionary history. researchgate.net There is a discernible evolutionary trend in bile salt structure, progressing from C27 bile alcohols in early-evolving vertebrates to C27 bile acids and finally to the C24 bile acids that are predominant in most mammals. core.ac.uk This progression reflects an increase in the complexity of the bile acid biosynthetic pathway over evolutionary time. scispace.com

    The stereochemistry at the C-5 position, which determines the 5α (A/B trans) or 5β (A/B cis) configuration, is a key feature of this evolutionary development. scispace.com The 5α configuration, resulting in a planar steroid nucleus, is more common in lower vertebrates. abdominalkey.com In contrast, the 5β configuration, which gives the molecule a "bent" shape, is characteristic of the bile acids found in most mammals. scispace.comcore.ac.uk

    The shift from 5α to 5β bile acids is significant. The enzymes responsible for the 5α-reduction of bile salt precursors are still not fully understood. scispace.com In mammals, the synthesis of the predominant 5β-bile acids is favored under normal physiological conditions. abdominalkey.com The enzyme 5β-reductase (AKR1D1) plays a crucial role in establishing the cis-A/B ring junction of the common bile acids in humans. abdominalkey.com In contrast, 5α-reductase catalyzes the formation of allo-bile acids. abdominalkey.com

    The presence of both 5α and 5β bile acids in various species suggests a complex evolutionary history. For example, the zebrafish, a widely used model organism, possesses 5α-cyprinol sulfate as its major bile salt, a C27 bile alcohol. biorxiv.org This is considered an ancestral trait. The ability of the zebrafish farnesoid X receptor (FXR), a key nuclear receptor that regulates bile acid metabolism, to potentially bind both ancestral bile alcohols and more "modern" bile acids suggests it may represent an evolutionary transitional state. biorxiv.org

    The ratio of 5α to 5β bile acids can be influenced by various factors, including genetics and the gut microbiome. abdominalkey.comtandfonline.com The formation of secondary allo-bile acids by gut bacteria from primary 5β-bile acids demonstrates a mechanism for generating these "flat" stereoisomers in animals where they are not primary hepatic products. tandfonline.com

    Investigation in Animal Models for Mechanistic Insights (e.g., rat, rabbit, possum, fish, yeast, fruit flies, nematodes)

    Animal models are indispensable tools for elucidating the complex pathways of bile acid metabolism and understanding the physiological roles of specific bile acids like 5α-cholan-24-oic acid and its derivatives. nih.gov While invertebrates lack bile acids, a wide range of vertebrate models, from fish to mammals, have provided crucial mechanistic insights. nih.gov

    Rodent Models (Rats and Mice): Rats and mice are the most extensively used models for studying bile acid metabolism. nih.gov In rats, the hepatic 12α-hydroxylation of 5α-sterols is highly efficient, leading to the formation of allocholic acid. abdominalkey.com Studies using rats have shown that tauro-allocholic acid (TACA), the taurine (B1682933) conjugate of allocholic acid, is secreted into bile with minimal biotransformation and exhibits a lower clearance and longer half-life compared to taurocholic acid (TCA), its 5β-epimer. researchgate.net In mice, TACA induces a significantly higher bile flow than TCA. researchgate.net Genetically modified mice, such as those with knockouts of specific enzymes or transporters (e.g., Cyp8b1 knockout mice), have been instrumental in dissecting the pathways of bile acid synthesis and their regulation. nih.gov These models have helped to understand how changes in the bile acid pool composition, including the presence of allo-bile acids, can impact metabolic diseases. nih.gov

    Fish Models (Zebrafish): The zebrafish (Danio rerio) has emerged as a valuable model for studying the evolution of bile acid signaling. As mentioned, its primary bile salt is the 5α-C27 bile alcohol, 5α-cyprinol sulfate. biorxiv.org Research in zebrafish allows for the investigation of how these ancestral bile alcohols interact with conserved signaling pathways, such as the FXR pathway, providing a window into the evolutionary transition of bile salt function. biorxiv.org

    Other Vertebrate Models: Studies on a wide array of vertebrates have contributed to our understanding of bile salt diversity. For instance, analysis of bile from 677 vertebrate species, including reptiles and birds, has revealed significant variation in bile salt composition between different orders. researchgate.net While specific studies focusing solely on 5α-cholan-24-oic acid in models like the possum, yeast, fruit flies, or nematodes are less common in the context of its direct metabolism, these organisms are used in broader studies of lipid metabolism and signaling pathways that can be relevant. For example, yeast is a common model for studying fundamental cellular processes, and Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode) are powerful genetic models for dissecting signaling pathways that may be analogous to those regulated by bile acids in vertebrates.

    Table 2: Key Findings on 5α-Bile Acids from Animal Model Studies

    Animal ModelKey FindingImplicationReference(s)
    Rat Efficient hepatic formation of allocholic acid. Tauro-allocholic acid has a longer half-life than its 5β-epimer.Demonstrates a pathway for primary allo-bile acid synthesis and distinct pharmacokinetic properties. abdominalkey.comresearchgate.net
    Mouse Tauro-allocholic acid is highly choleretic (induces high bile flow).Suggests a specific physiological role for allo-bile acids in promoting bile secretion. researchgate.net
    Zebrafish Major bile salt is 5α-cyprinol sulfate, an ancestral C27 bile alcohol.Provides a model to study the evolution of bile acid signaling and the function of ancestral bile salts. biorxiv.org
    Vertebrate Surveys Significant variation in bile salt profiles, with 5α-bile acids more common in lower vertebrates.Highlights the evolutionary divergence of bile acid metabolism. researchgate.netscispace.com

    In Vitro Cellular Models for Studying 5α-Cholan-24-oic Acid Effects (e.g., HepG2 cells)

    In vitro cellular models, particularly the human hepatoblastoma cell line HepG2, are widely used to investigate the cellular and molecular effects of various compounds, including bile acids and their derivatives. nih.govijpbs.com HepG2 cells retain many of the differentiated functions of hepatocytes, making them a suitable model for studying liver-specific metabolism and toxicity. hmdb.caspringermedizin.de

    While direct studies focusing exclusively on the effects of 5α-cholan-24-oic acid on HepG2 cells are not extensively detailed in the provided search results, the use of this cell line for investigating related compounds and pathways is well-documented. For example, HepG2 cells have been used to study the metabolism of cholesterol to bile acids, where various bile acid intermediates are produced. hmdb.ca They are also employed in cytotoxicity assays to evaluate the effects of different compounds on cell viability and to study mechanisms of cell death, such as apoptosis. ijpbs.comijpbs.com

    Researchers have used HepG2 cells to investigate how different fatty acids, which are structurally related to the side chain of bile acids, affect cellular processes like mitochondrial function, autophagy, and key metabolic pathways. ijpbs.comnih.gov For instance, studies have shown that certain saturated fatty acids can induce mitochondrial dysfunction in HepG2 cells, a finding relevant to liver diseases like nonalcoholic steatohepatitis. nih.gov

    Furthermore, HepG2 cells are utilized in transactivation assays to study the activation of nuclear receptors like FXR by different bile acids. bohrium.com Such assays are crucial for understanding how bile acids, including potentially 5α-isomers, regulate the expression of genes involved in their own synthesis and transport. bohrium.com Although specific data on 5α-cholan-24-oic acid is sparse, the established use of HepG2 cells in these contexts provides a clear framework for future investigations into the specific biological effects of this and other allo-bile acids at the cellular level.

    Investigation of Metabolic Perturbations and Biomarker Research Mechanistic Focus

    Alterations in 5α-Cholan-24-oic Acid Metabolite Profiles in Experimental Models

    The metabolic profile of 5α-cholan-24-oic acid and its derivatives is subject to significant alterations in various experimental models of disease and physiological states. These changes, often detected through advanced metabolomic techniques, provide insights into the pathological processes. For instance, in mouse models of endotoxin (B1171834) tolerance, a state of reduced responsiveness to bacterial lipopolysaccharide (LPS), a notable downregulation of 12-Oxo-5α-cholan-24-oic acid has been observed in macrophages. nih.gov This suggests a potential link between this specific bile acid metabolite and the regulation of inflammatory responses. nih.gov

    In studies of metabolic disorders, such as obesity induced by a high-fat diet in mice, the levels of 5α-cholan-24-oic acid itself have been shown to be altered. heraldopenaccess.us Furthermore, research on certain cancers has revealed changes in related metabolites. In patients with gastric cardia adenocarcinoma, a significant downregulation of 7α,12β-Dihydroxy-5α-cholan-24-oic acid was identified when compared to healthy controls. semanticscholar.orgresearchgate.net Similarly, studies investigating antenatal depression identified 3α-Hydroxy-7-oxo-5α-cholan-24-oic acid as a potential biomarker, with its levels being distinct in affected individuals. d-nb.info Developmental processes also influence these profiles, as evidenced by the presence of allocholic acid (3α,7α,12α-trihydroxy-5α-cholan-24-oic acid) in early gestation, indicating active 12α-hydroxylase activity on the steroid nucleus in the fetal liver. ebi.ac.uk

    The following table summarizes observed alterations in various models:

    Experimental Model/ConditionSpecific 5α-Cholan-24-oic Acid MetaboliteObserved Alteration
    Endotoxin Tolerance (Mouse Macrophages)12-Oxo-5α-cholan-24-oic AcidDownregulated nih.gov
    High-Fat Diet Induced Obesity (Mice)5α-Cholan-24-oic AcidAltered Levels heraldopenaccess.us
    Gastric Cardia Adenocarcinoma (Human)7α,12β-Dihydroxy-5α-cholan-24-oic AcidDownregulated semanticscholar.orgresearchgate.net
    Antenatal Depression (Human)3α-Hydroxy-7-oxo-5α-cholan-24-oic AcidAltered Levels d-nb.info
    Psoriatic Arthritis (Human)3α,7α,12α-Trihydroxy-5α-cholan-24-oic acidStatistically Significant Difference scholaris.ca

    Identification of Specific 5α-Cholan-24-oic Acid Metabolites as Research Markers of Biological Processes

    The specific and often quantifiable changes in 5α-cholan-24-oic acid metabolites have led to their identification as valuable research markers for various biological and pathological processes. A biomarker is defined as a molecule that can be objectively measured as an indicator of normal biological processes, pathogenic processes, or responses to a therapeutic intervention. d-nb.info The discovery of such markers is a key priority in clinical research. d-nb.info

    Specific metabolites of 5α-cholan-24-oic acid have been proposed as biomarkers for a range of conditions. For example, 3β,5α,6β-trihydroxycholanic acid has been identified as a potential biomarker for Niemann-Pick disease, a rare genetic disorder. google.com In oncology, 7α,12β-Dihydroxy-5α-cholan-24-oic acid is being investigated as a non-invasive liquid biomarker for the diagnosis of gastric cardia adenocarcinoma. semanticscholar.orgresearchgate.net In the context of inflammatory diseases, 12-Oxo-5α-cholan-24-oic acid serves as a research marker for dysregulated lipid metabolism in macrophages during endotoxin tolerance. nih.gov Furthermore, 3α-Hydroxy-7-oxo-5α-cholan-24-oic acid has been highlighted for its potential in studies of antenatal depression. d-nb.info

    The table below details specific metabolites and the processes they mark in a research context:

    Specific 5α-Cholan-24-oic Acid MetaboliteResearch Marker of Biological Process
    3β,5α,6β-trihydroxycholanic acidNiemann-Pick Disease google.com
    7α,12β-Dihydroxy-5α-cholan-24-oic acidGastric Cardia Adenocarcinoma semanticscholar.orgresearchgate.net
    12-Oxo-5α-cholan-24-oic AcidMacrophage Lipid Metabolism Dysregulation nih.gov
    3α-Hydroxy-7-oxo-5α-cholan-24-oic AcidAntenatal Depression d-nb.info
    3α,7α,12α-Trihydroxy-5α-cholan-24-oic acid (Allocholic Acid)Psoriatic Arthritis scholaris.ca

    Mechanistic Links Between Altered 5α-Cholan-24-oic Acid Profiles and Biological System Dysregulation

    Alterations in the profiles of 5α-cholan-24-oic acid and its derivatives are not merely indicators of disease but are often mechanistically linked to the dysregulation of biological systems. As a bile acid, 5α-cholan-24-oic acid is fundamentally involved in critical physiological functions, including the digestion and absorption of dietary fats and fat-soluble vitamins. ontosight.ai Consequently, abnormalities in its metabolism can contribute to conditions such as gallstone formation and have been observed in liver disease and inflammatory bowel disease. ontosight.ai

    A key mechanism through which bile acids exert their effects is by acting as signaling molecules that activate dedicated receptors, notably the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). plos.orgresearchgate.net These receptors are central to regulating the expression of genes involved in bile acid synthesis and transport, lipid metabolism, and energy balance. plos.orgresearchgate.net The specific stereochemistry of 5α-cholan-24-oic acid, which differs from the more common 5β configuration of primary bile acids, can influence its binding affinity to these receptors, thereby modulating downstream signaling pathways. The development of novel synthetic bile acid derivatives often focuses on creating potent and selective agonists for these receptors to treat enterohepatic disorders like cholestasis. bohrium.comresearchgate.net

    At a cellular level, changes in specific metabolites are linked to distinct functional outcomes. The downregulation of 12-Oxo-5α-cholan-24-oic acid in macrophages is associated with dysregulated lipid metabolism and profound energy depletion in the cells, contributing to a state of severe endotoxin tolerance, which is a form of immune unresponsiveness. nih.gov Furthermore, the metabolic processing of bile acids, such as through hydroxylation by cytochrome P450 (CYP) enzymes like CYP3A4, is a crucial detoxification mechanism. researchgate.net This process reduces the toxicity of more hydrophobic bile acids, and disruptions in these pathways can contribute to bile acid-elicited hepatotoxicity. researchgate.net

    Methodologies for Discovering and Validating Bile Acid-Based Biomarkers in Research Contexts

    The discovery and validation of bile acid-based biomarkers, including derivatives of 5α-cholan-24-oic acid, is a multi-step process that relies on advanced analytical and statistical methodologies. plos.org Metabolomics, which aims to comprehensively analyze metabolites in a biological system, is a cornerstone of this research. semanticscholar.org

    Analytical Detection and Quantification: The primary analytical technique used for bile acid profiling in modern research is liquid chromatography-tandem mass spectrometry (LC-MS/MS), often utilizing high-performance (HPLC) or ultra-performance (UPLC) systems. researchgate.netnih.govnih.gov This methodology has largely superseded older techniques like gas chromatography-mass spectrometry (GC-MS) due to its high sensitivity, specificity, and ability to analyze a wide range of bile acid conjugates without derivatization. researchgate.netnih.govnih.gov The process involves the chromatographic separation of different bile acids from a biological sample (e.g., plasma, urine, tissue) followed by mass spectrometric detection and quantification. google.comnih.gov A significant challenge in the analysis is the processing of the vast amount of raw data generated, for which various computational platforms like MS-DIAL and MZmine2 are employed to perform peak detection, identification, and quantification. dergipark.org.tr

    Discovery and Validation Strategy: The biomarker discovery process typically begins with untargeted or targeted metabolomic analysis of samples from well-defined case and control groups. researchgate.netfrontiersin.org In a discovery phase, statistical analyses and machine learning algorithms, such as random forest models, are used to identify metabolites that are significantly different between the groups. frontiersin.org

    Once potential biomarkers are identified, they must be rigorously validated. This often involves analyzing a separate, independent set of samples, known as a validation cohort, to confirm the initial findings. frontiersin.org The diagnostic or predictive accuracy of a biomarker or a panel of biomarkers is commonly evaluated using a statistical method called Receiver Operating Characteristic (ROC) curve analysis. frontiersin.orgnih.gov The Area Under the Curve (AUC) from this analysis provides a measure of the biomarker's ability to distinguish between two groups (e.g., diseased vs. healthy). d-nb.infofrontiersin.orgwjgnet.com A scoring system may be developed based on the levels of one or more bile acids to estimate disease risk. nih.govnih.gov This systematic approach ensures that the identified biomarkers are robust and have potential clinical or research utility. researchgate.net

    Q & A

    Basic Research Questions

    Q. How can researchers distinguish 5α-Cholan-24-oic Acid from its stereoisomers (e.g., 5β-Cholan-24-oic Acid) during structural characterization?

    • Methodological Approach : Use nuclear magnetic resonance (NMR) spectroscopy to analyze the stereochemistry of the A/B ring junction (5α vs. 5β configuration). Key differences in chemical shifts (e.g., C-19 methyl group in 5α derivatives at δ ~0.7 ppm vs. δ ~1.0 ppm in 5β derivatives) and coupling constants in the decalin ring system can resolve stereochemical ambiguities . Mass spectrometry (MS) combined with chromatographic separation (HPLC or GC) further confirms molecular identity based on exact mass (C₂₄H₄₀O₂, 360.3028 g/mol) .

    Q. What experimental protocols are recommended for synthesizing 5α-Cholan-24-oic Acid derivatives with site-specific modifications (e.g., hydroxylation or conjugation)?

    • Methodological Approach : Employ regioselective oxidation (e.g., Jones reagent for ketone formation at C-7 or C-12) or enzymatic modifications (e.g., cytochrome P450 for hydroxylation). For conjugation (e.g., glycosylation), use protecting-group strategies (e.g., acetylated intermediates) followed by deprotection . Purity should be verified via reversed-phase HPLC and melting-point analysis .

    Q. How should researchers handle and store 5α-Cholan-24-oic Acid to ensure stability in laboratory settings?

    • Methodological Approach : Store the compound at -20°C in airtight, light-resistant containers to prevent degradation. Solubility in polar solvents (e.g., methanol, DMSO) requires inert atmosphere handling to avoid oxidation. Safety protocols for skin/eye contact (e.g., immediate rinsing with water) align with GHS guidelines .

    Advanced Research Questions

    Q. What strategies are effective for resolving contradictions in reported biological activities of 5α-Cholan-24-oic Acid derivatives across studies?

    • Methodological Approach : Conduct systematic meta-analyses to compare experimental conditions (e.g., cell lines, dosages, purity). Reproducibility studies should validate assays (e.g., bile acid receptor binding) under standardized protocols. Cross-reference stereochemical data (e.g., 3α/3β hydroxylation) from structural databases and ensure compliance with reporting standards .

    Q. How can structure-activity relationship (SAR) studies elucidate the role of 5α-Cholan-24-oic Acid’s A/B ring conformation in receptor binding?

    • Methodological Approach : Compare binding affinities of 5α- vs. 5β-configured analogs using surface plasmon resonance (SPR) or fluorescence polarization assays. Molecular docking simulations (e.g., with Farnesoid X Receptor) highlight steric and electronic effects of the A/B ring junction. Validate predictions with mutagenesis studies .

    Q. What advanced analytical techniques are critical for identifying trace impurities or degradation products in 5α-Cholan-24-oic Acid samples?

    • Methodological Approach : Use high-resolution LC-MS/MS with electrospray ionization (ESI) to detect low-abundance impurities (e.g., 3-oxo or 6-keto derivatives). Accelerated stability studies (40°C/75% RH) coupled with NMR tracking of degradation pathways (e.g., oxidation at C-7) ensure batch consistency .

    Key Considerations for Experimental Design

    • Reproducibility : Document solvent purity, temperature, and humidity conditions in all assays .
    • Ethical Compliance : Adhere to institutional guidelines for in vivo studies involving bile acid derivatives .
    • Data Transparency : Publish raw spectral data (NMR, MS) in supplementary materials to enable peer validation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.